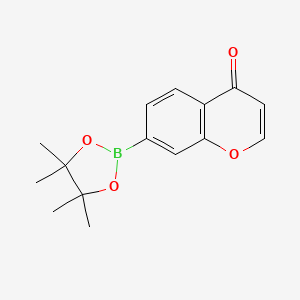

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one

Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one is a boron-containing chromen-4-one derivative. Its structure features a chromen-4-one core (a flavone backbone) substituted at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. This boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in organic synthesis and medicinal chemistry for constructing biaryl systems . The chromen-4-one scaffold itself is associated with diverse biological activities, including kinase inhibition and antioxidant properties .

Properties

Molecular Formula |

C15H17BO4 |

|---|---|

Molecular Weight |

272.11 g/mol |

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-11-12(17)7-8-18-13(11)9-10/h5-9H,1-4H3 |

InChI Key |

APZIFBRBLUCXBS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C=CO3 |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach

- Starting Material : The synthesis begins with a suitable chromene derivative, such as a brominated chromen-4-one.

- Borylation Reaction : The brominated chromen-4-one is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base (e.g., potassium acetate) to introduce the tetramethyl dioxaborolane group.

- Reaction Conditions : The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours.

- Purification : The resulting compound is purified using column chromatography.

Specific Reaction Conditions

| Reagent | Amount | Solvent | Temperature | Time |

|---|---|---|---|---|

| Bis(pinacolato)diboron | 1.1 eq. | DMSO | 80°C | 3 hours |

| Palladium Catalyst | 0.05 eq. | |||

| Potassium Acetate | 3 eq. |

Applications in Organic Synthesis

This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between unsaturated organoboron compounds and aryl or vinyl halides, leading to diverse organic molecules with potential applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between its boronate group and aryl/heteroaryl halides.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Mechanistic Insights :

-

Oxidative Addition : The aryl halide reacts with palladium(0) to form a Pd(II) complex.

-

Transmetallation : The boronate group transfers to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The Pd(0) catalyst regenerates, forming the biaryl product .

Borylation Reactions

The compound participates in borylation reactions to introduce boron-containing groups into aromatic systems.

Table 2: Borylation Reaction Parameters

| Substrate | Boron Source | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 7-Chlorochromenone | Bis(pinacolato)diboron | Pd(OAc)₂/XPhos | 1,4-Dioxane | 18 | 90 |

| 3-Iodoanisole | Pinacolborane | Cu(OAc)₂ | DCM | 12 | 82 |

Key Observations :

-

Reactions require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

-

Polar aprotic solvents (e.g., dioxane, THF) enhance reaction efficiency .

Nucleophilic Substitution

The electron-deficient chromen-4-one core facilitates nucleophilic attacks, particularly at the 7-position.

Example Reaction :

7-Amino-4H-chromen-4-one Synthesis

Oxidation and Functionalization

The boronate group undergoes oxidation to hydroxyl or trifluoroborate derivatives under controlled conditions:

Oxidation Pathways :

Stability and Reactivity Considerations

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as a precursor for the synthesis of compounds with potential therapeutic properties, such as anti-cancer agents.

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The chromone core can also participate in various electrophilic substitution reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one and analogous compounds:

Key Comparative Insights

Core Structure Variations: The chromen-4-one core (flavone) in the target compound provides conjugation and planar rigidity, favoring π-π interactions in biological targets. In contrast, dihydrobenzo[b]furan () lacks full aromaticity, reducing electronic delocalization .

Substituent Effects: The 7-position boronic ester in the target compound enables regioselective cross-coupling, whereas 8-substituted analogs (e.g., compound 6 in ) may face steric hindrance during reactions . Morpholino substitution (compound 6) enhances solubility and modulates kinase inhibition profiles compared to hydroxyl or unsubstituted analogs .

Reactivity in Suzuki-Miyaura Coupling: The target compound’s boronic ester reacts efficiently under standard Suzuki conditions (Pd catalysis, base), similar to compound 4. However, electron-withdrawing groups (e.g., morpholino) in analogs may reduce reaction rates due to electronic deactivation .

Physical Properties: Compound 6 () exhibits enhanced solubility compared to non-morpholino derivatives, critical for pharmacokinetics in drug discovery. The target compound’s solubility is likely moderate due to the hydrophobic boronic ester . The coumarin-based analog () has a higher molecular weight (378.226 g/mol) and boiling point (544.7°C), reflecting increased stability .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a chromenone core with a boron-containing dioxaborolane moiety. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : Some studies suggest that flavonoids with similar structures can inhibit specific enzymes involved in disease processes. For example, luteolin derivatives have shown inhibitory effects on phospholipase A2 (PA) with IC50 values indicating potent activity .

- Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds in this class often exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Biological Activity Data

A summary of the biological activities and findings related to this compound is presented in the following table:

| Activity | IC50/Effect | Reference |

|---|---|---|

| Phospholipase A2 Inhibition | IC50 = 42 ± 2 nM | |

| Antioxidant Activity | Moderate | |

| Anti-inflammatory | Cytokine modulation |

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- In Vitro Studies : A study evaluated the anti-inflammatory effects of various flavonoids and found that derivatives similar to the target compound significantly reduced pro-inflammatory cytokines in cell cultures .

- Structural Analysis : Research involving structural modifications at the C-7 position of luteolin demonstrated that specific substitutions could enhance inhibitory potency against PA-Nter enzymes . This suggests that similar modifications might optimize the activity of this compound.

Q & A

Q. What are the standard synthetic protocols for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester group facilitates coupling with aryl halides. A common approach is reacting 7-bromo-4H-chromen-4-one with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMF or THF at 80–100°C . Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Confirms the integrity of the boronate ester (δ ~30–35 ppm for dioxaborolanes) .

- ¹H/¹³C NMR : Identifies substituents on the chromen-4-one core (e.g., aromatic protons at δ 6.5–8.5 ppm) .

- IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and B-O bonds at ~1350 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁BO₄⁺ = 340.1584) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The boronate ester undergoes cross-coupling (e.g., Suzuki reactions) with aryl/heteroaryl halides to form biaryl systems . The chromen-4-one core may participate in electrophilic substitutions (e.g., nitration, halogenation) at the 6- or 8-position due to electron-rich aromatic rings .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling reactions involving this compound?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables:

- Catalyst loading : Test Pd(OAc)₂ vs. PdCl₂(dppf) (0.5–5 mol%) .

- Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction efficiency .

- Temperature gradients : Monitor reaction progress via TLC at 60°C, 80°C, and reflux conditions .

Advanced monitoring tools like in-situ IR or HPLC-MS can track intermediate formation .

Q. How to resolve contradictory spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NOE correlations in NMR) require:

- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon couplings .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chromen-4-one planarity) .

- Computational modeling : Compare experimental IR/UV spectra with DFT-calculated values .

Q. What strategies mitigate solubility issues in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤5% v/v) with PEG-400 or cyclodextrins to enhance aqueous solubility .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the 3-position of the chromen-4-one core .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .

Q. How to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability studies : Incubate in buffers (pH 2–9) and analyze degradation via HPLC at 24/48/72 hours .

- Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) and monitor boronate ester hydrolysis via ¹¹B NMR .

- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for solid-state stability) .

Q. What computational methods predict electronic properties relevant to catalysis?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study HOMO-LUMO gaps (e.g., ~4.5 eV for chromen-4-one) .

- Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina .

- MD simulations : Simulate solvation effects in DMSO/water mixtures (GROMACS/AMBER) .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Methodological Answer :

- Analog synthesis : Modify the boronate ester (e.g., replace pinacol with neopentyl glycol) and chromen-4-one substituents .

- In vitro assays : Test against Gram+/Gram– bacteria (MIC via broth microdilution) and fungi (agar diffusion) .

- Docking studies : Target bacterial enzymes (e.g., DNA gyrase) to rationalize activity trends .

Q. What advanced purification techniques address co-eluting impurities?

- Methodological Answer :

- Prep-HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients for high-resolution separation .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) via phase diagrams .

- Chiral separation : Employ amylose-based chiral stationary phases if enantiomers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.